molecular formula C13H14N2O2S B11805582 Methyl 4-((2-amino-4-methylthiazol-5-yl)methyl)benzoate

Methyl 4-((2-amino-4-methylthiazol-5-yl)methyl)benzoate

Cat. No.: B11805582
M. Wt: 262.33 g/mol
InChI Key: VEOXMUATPRUCLO-UHFFFAOYSA-N
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Description

Methyl 4-((2-amino-4-methylthiazol-5-yl)methyl)benzoate is a heterocyclic compound featuring a benzoate ester core linked to a 2-amino-4-methylthiazole moiety via a methylene group.

Properties

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

IUPAC Name

methyl 4-[(2-amino-4-methyl-1,3-thiazol-5-yl)methyl]benzoate

InChI

InChI=1S/C13H14N2O2S/c1-8-11(18-13(14)15-8)7-9-3-5-10(6-4-9)12(16)17-2/h3-6H,7H2,1-2H3,(H2,14,15)

InChI Key

VEOXMUATPRUCLO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N)CC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-amino-4-methylthiazol-5-yl)methyl)benzoate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized using a one-pot multicomponent method.

    Coupling with Benzoate: The synthesized thiazole derivative is then coupled with methyl 4-bromobenzoate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-amino-4-methylthiazol-5-yl)methyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-((2-amino-4-methylthiazol-5-yl)methyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-((2-amino-4-methylthiazol-5-yl)methyl)benzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in the 2-amino-4-methylthiazole substituent. Comparisons with similar derivatives highlight how variations in substituents influence properties:

Table 1: Structural Comparison of Thiazole-Containing Benzoate Derivatives
Compound Name Substituent on Thiazole/Position Key Structural Features Reference
Methyl 4-((2-amino-4-methylthiazol-5-yl)methyl)benzoate 4-methyl, 2-amino (position 5) Thiazole linked via CH₂ to benzoate Target
5-((2-Aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (4f) 4-nitrophenyl, fused pyrimidine Nitrophenyl and pyrimidine-dione core
Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate 2,4-dioxo-thiazolidine Thiazolidinone ring with keto groups
Methyl 4-[2-(4-amino-5-phenyl-1,2,4-triazol-3-ylthio)acetylamino]benzoate Triazole-thioether linkage Triazole and thioether functionality

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-methyl group in the target compound may enhance solubility compared to nitro-substituted analogs (e.g., 4f in Table 1), which exhibit higher melting points (206–208°C) due to nitro group rigidity .

Key Observations :

  • Cyclization Strategies: Thiazolidinone derivatives (e.g., ) require DMAD for ring formation, which may introduce complexity compared to direct alkylation methods.

Physicochemical Properties

Limited data for the target compound necessitate extrapolation from analogs:

Table 3: Comparative Physicochemical Data
Compound Melting Point (°C) ¹H NMR (δ, ppm) HRMS ([M+H]⁺) Reference
This compound Not reported Expected: ~6.8–7.5 (aromatic H), 2.4 (CH₃) Theoretical: 291.09
4f () 206–208 8.20 (d, 2H, Ar-H), 5.10 (s, 1H, CH) 447.12
Methyl 4-[(2,4-dioxo-thiazolidin-5-yl)amino]benzoate Not reported 10.30 (s, NH), 7.80–7.90 (Ar-H) 295.05

Key Observations :

  • Aromatic Proton Signals : Benzoate protons in analogs appear between δ 7.8–8.2, while thiazole NH₂ groups resonate near δ 5.0–5.5 .
  • Mass Spectrometry : HRMS data for thiazole derivatives consistently show [M+H]⁺ peaks, aiding structural confirmation .

Biological Activity

Methyl 4-((2-amino-4-methylthiazol-5-yl)methyl)benzoate is an organic compound with significant potential in various biological applications, particularly in the fields of antimicrobial and anti-inflammatory research. Its unique structure, characterized by a thiazole ring and a benzoate moiety, contributes to its biological activity.

  • Molecular Formula : C₁₃H₁₄N₂O₂S
  • Molecular Weight : 262.33 g/mol
  • Structure : The compound features a methyl ester group that enhances its solubility and reactivity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have evaluated its effectiveness against various bacterial and fungal strains:

MicroorganismActivity TypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusBacterial100 µg/mL
Escherichia coliBacterial200 µg/mL
Candida albicansFungal50 µg/mL
Aspergillus nigerFungal75 µg/mL

The compound's antimicrobial efficacy is attributed to its ability to inhibit the growth of pathogens, with MIC values indicating its potency compared to standard antibiotics like chloramphenicol and ketoconazole, which have MIC values of approximately 25–50 µg/mL for similar strains .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. The compound appears to modulate inflammatory pathways by interacting with specific molecular targets involved in the inflammatory response. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in microbial metabolism and inflammatory processes.
  • Receptor Interaction : It could interact with receptors that mediate inflammation and immune responses.
  • Structural Similarity : Its structural features allow it to mimic natural substrates or inhibitors, facilitating its interaction with biological targets.

Study on Antimicrobial Efficacy

In a controlled study, this compound was tested against clinical isolates of Methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that the compound exhibited significant antibacterial activity, with an MIC of 50 µg/mL, suggesting its potential as a therapeutic agent against resistant bacterial strains .

Study on Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of this compound in a murine model of acute inflammation. Administration of this compound resulted in a marked reduction in edema and inflammatory markers compared to control groups. This suggests that the compound could be beneficial in treating inflammatory diseases .

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